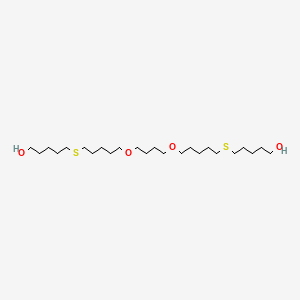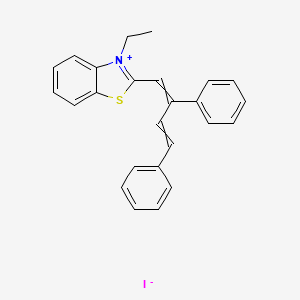
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring, a butadiene moiety, and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,4-diphenylbutadiene with 3-ethylbenzothiazolium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to specific sites on enzymes or receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-methyl-1,3-benzothiazol-3-ium iodide
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
Compared to similar compounds, 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups and its iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
90328-30-6 |
|---|---|
分子式 |
C25H22INS |
分子量 |
495.4 g/mol |
IUPAC名 |
2-(2,4-diphenylbuta-1,3-dienyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C25H22NS.HI/c1-2-26-23-15-9-10-16-24(23)27-25(26)19-22(21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20;/h3-19H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
AKMIEOXBWOZUSW-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C=CC3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


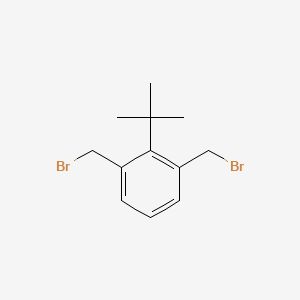

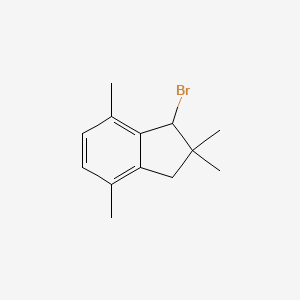
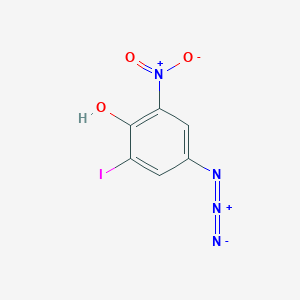
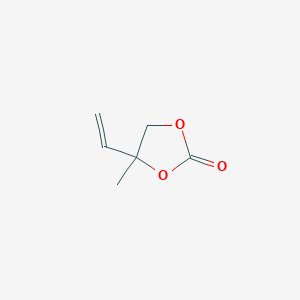
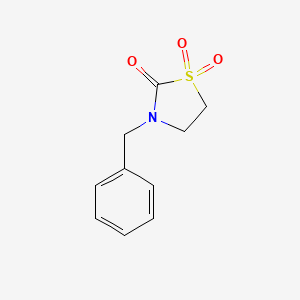
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
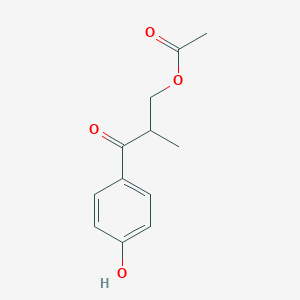
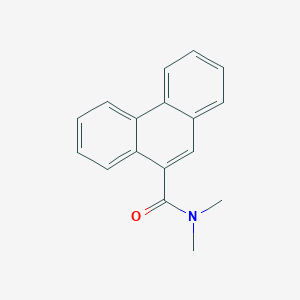
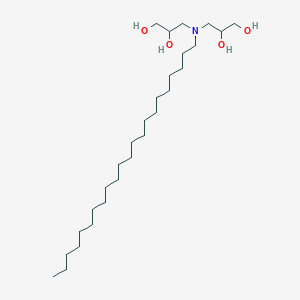
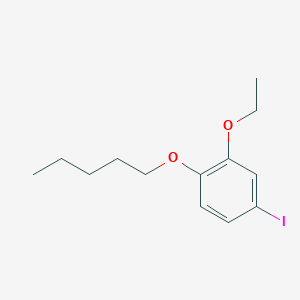
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
